Chlorprothixene
Overview
Description
Mechanism of Action
Target of Action
Chlorprothixene, a typical antipsychotic drug of the thioxanthene class, exerts strong blocking effects by interacting with several receptors in the brain. Its primary targets include the 5-HT2 , D1 , D2 , D3 , histamine H1 , muscarinic , and alpha1 adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, sleep, and motor control.
Mode of Action
This compound primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This blocking action and depression of hormone release are believed to affect the reticular activating system, thereby influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
This compound is generally well absorbed from the gastrointestinal tract. It undergoes extensive metabolism in the liver, and its metabolites are excreted primarily in the urine and feces . The elimination half-life of this compound is approximately 8-12 hours , indicating that it remains in the body for a significant period after administration. This pharmacokinetic profile influences the drug’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blockade of various neurotransmitter receptors . This blockade alters the normal signaling processes in the brain, leading to changes in mood, perception, and cognition. Clinically, these changes can result in the alleviation of psychotic symptoms, such as hallucinations and delusions, in conditions like schizophrenia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other medications can lead to drug-drug interactions that alter this compound’s pharmacokinetics and pharmacodynamics . Additionally, individual patient factors, such as age, liver function, and genetic variations in drug-metabolizing enzymes, can also impact the drug’s effects .
Biochemical Analysis
Biochemical Properties
Chlorprothixene exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This interaction with various enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of this compound involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .
Temporal Effects in Laboratory Settings
It is known that this compound has a low antipsychotic potency (half to 2/3 of chlorpromazine) and has not thoroughly demonstrated an antidepressant or analgesic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorprothixene involves the reaction of 2-chlorothioxanthone with N,N-dimethylpropylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions: Chlorprothixene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioxanthene derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene compounds.
Scientific Research Applications
Chlorprothixene has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: Employed in research on neurotransmitter pathways and receptor interactions.
Medicine: Investigated for its potential use in treating various psychiatric and neurological disorders.
Industry: Utilized in the development of new antipsychotic medications and related pharmaceutical products.
Comparison with Similar Compounds
Chlorprothixene is structurally related to chlorpromazine, another typical antipsychotic. Both compounds share similar clinical effects and side effects, but this compound is noted for having a lower incidence of allergic reactions and liver damage . Other similar compounds include:
Chlorpromazine: Similar antipsychotic effects but higher incidence of side effects.
Thioridazine: Another thioxanthene derivative with similar therapeutic uses.
Fluphenazine: A phenothiazine antipsychotic with higher potency but different side effect profile.
This compound’s unique combination of receptor blocking effects and lower incidence of certain side effects makes it a valuable option in the treatment of psychotic disorders.
Properties
IUPAC Name |
3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859205 | |
Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.66e-04 g/L | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4695-61-8, 113-59-7 | |
Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97.5 °C | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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